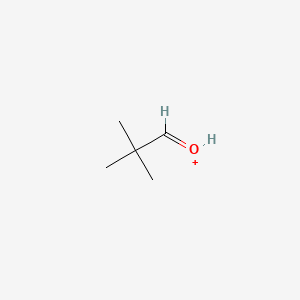
(2,2-Dimethylpropylidene)oxidanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethylpropylidene)oxidanium is a chemical compound with the molecular formula C5H11OThis compound is a colorless liquid with a distinct odor and is commonly used as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2-Dimethylpropylidene)oxidanium can be synthesized through the reaction of methanol and acetone in the presence of a catalyst. The process involves mixing methanol and acetone, adding a catalyst, and allowing the reaction to proceed under controlled conditions. The crude product is then purified through extractive distillation and redistillation to obtain the final product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in reactors with precise temperature and pressure control to ensure high yield and purity. The use of metal oxide catalysts, such as Fe2O3, Al2O3, or Ga2O3, can enhance the reaction efficiency and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropylidene)oxidanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, oxidation can yield various carbonyl compounds, while substitution reactions can produce a range of substituted derivatives .
Scientific Research Applications
(2,2-Dimethylpropylidene)oxidanium has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.
Biology: It can be used in biochemical studies to investigate reaction mechanisms and pathways.
Industry: It is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropylidene)oxidanium involves its interaction with specific molecular targets and pathways. It can act as an alkylating agent, introducing alkyl groups into other molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2,2-Dimethylpropylidene)oxidanium include:
(2,2-Dimethylpropylidyne)phosphine: A compound with a phosphorus-carbon triple bond, known for its stability at room temperature.
2,2-Dimethoxypropane: Another name for this compound, used interchangeably in some contexts.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. Its ability to act as an alkylating agent and its use in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
64788-27-8 |
|---|---|
Molecular Formula |
C5H11O+ |
Molecular Weight |
87.14 g/mol |
IUPAC Name |
2,2-dimethylpropylideneoxidanium |
InChI |
InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3/p+1 |
InChI Key |
FJJYHTVHBVXEEQ-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)C=[OH+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















